3-Chloro-4-ethoxybenzaldehyde

Descripción general

Descripción

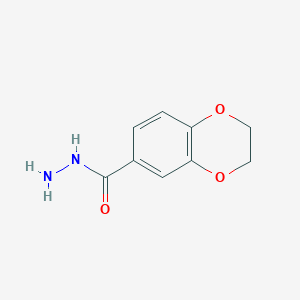

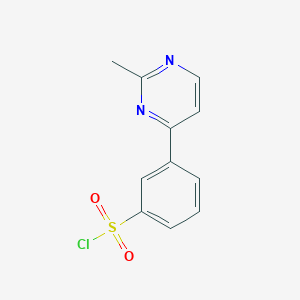

3-Chloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxybenzaldehyde and its derivatives has been the subject of several studies . For instance, one study describes the synthesis of a novel compound from 1-(4-chloro-3-ethoxybenzyl)piperidin-4-amine .Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxybenzaldehyde is 1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Chloro-4-ethoxybenzaldehyde is a solid substance at room temperature . It has a molecular weight of 184.62 .Aplicaciones Científicas De Investigación

Catalysts in Chemical Synthesis

Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes has highlighted their utility as catalysts for the olefination of aldehydes. This process is significant in organic synthesis, indicating a potential application of 3-Chloro-4-ethoxybenzaldehyde in similar catalytic reactions to synthesize complex organic compounds (Santos et al., 2003).

Reaction with Alkynes and Alkenes

A study on 2-Hydroxybenzaldehydes demonstrated their efficient reaction with alkynes and alkenes, facilitated by a rhodium-based catalyst system. This suggests 3-Chloro-4-ethoxybenzaldehyde could be explored for similar reactions, potentially yielding novel organic compounds (Kokubo et al., 1999).

Spectroscopic Studies and Molecular Interactions

Spectroscopic studies of substituted benzaldehyde mixtures, including 4-ethoxybenzaldehyde, have provided insights into molecular interactions and vibrational relaxation phenomena. These studies could direct the use of 3-Chloro-4-ethoxybenzaldehyde in investigating solvent effects on molecular properties (Ramakrishnan et al., 2009).

Chromatographic Separation

The separation of chlorinated hydroxybenzaldehydes using capillary columns has been explored, indicating that 3-Chloro-4-ethoxybenzaldehyde could be a subject of study in chromatographic analysis to understand the impact of substituents on retention behavior (Korhonen & Knuutinen, 1984).

Synthetic Organic Chemistry

Research on the alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate highlights methods for preparing aromatic aldehydes. This suggests potential routes for synthesizing derivatives of 3-Chloro-4-ethoxybenzaldehyde, expanding its utility in organic synthesis (Khachatryan et al., 2015).

Fluorescent Sensors

The synthesis of compounds for fluorescent sensing, as demonstrated by the reaction of 4-Methoxybenzaldehyde with ethylenediamine, could inform the development of sensors using 3-Chloro-4-ethoxybenzaldehyde. These compounds could serve as "off-on" fluorescent sensors for detecting metal ions or other analytes (Das et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Chloro-4-ethoxybenzaldehyde are not explicitly mentioned in the available literature. This compound is a derivative of benzaldehyde, which is known to interact with various enzymes and receptors in the body. The specific targets for 3-chloro-4-ethoxybenzaldehyde remain to be identified .

Mode of Action

Benzaldehyde derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-ethoxybenzaldehyde. For instance, it’s recommended to avoid breathing its mist or vapors and to use it only in well-ventilated areas . Moreover, it should be stored at low temperatures (2-8°C) to maintain its stability .

Propiedades

IUPAC Name |

3-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDPBMFCTQAEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406378 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxybenzaldehyde | |

CAS RN |

99585-10-1 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)